5-Bromo-4-chloroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLHJVFWHZWSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Bromo 4 Chloroquinoline and Its Derivatives
Classical and Established Synthetic Routes
The synthesis of 5-Bromo-4-chloroquinoline and its isomers relies heavily on well-established organic reactions, primarily involving the halogenation of quinolone precursors and the construction of the quinoline (B57606) ring system through cyclization reactions.
Halogenation of Quinolone Precursors
The introduction of bromine and chlorine atoms onto a pre-existing quinoline or quinolone ring system is a common strategy. The regioselectivity of these reactions is paramount and can be influenced by several factors.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of quinoline derivatives. researchgate.netrsc.org The position of bromination on the quinoline ring is highly dependent on the reaction conditions and the directing effects of existing substituents. For instance, the bromination of certain 8-substituted quinolines using NBS can lead to selective C5-bromination. rsc.org Research has shown that in helically folded oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, bromination with NBS occurs preferentially at a single position due to the influence of remote substituents. nih.gov This highlights the subtle electronic and steric factors that govern the regioselectivity of the reaction. In some cases, bromination of quinoline N-oxides with NBS can also be employed to achieve specific regioselectivity. researchgate.net
A study on the metal-free halogenation of 8-substituted quinolines identified that N-bromosuccinimide (NBS), among other reagents, can afford the desired C5-brominated product in excellent yields. rsc.org
| Reagent | Conditions | Product | Yield | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile, rt | C5-Brominated Quinoline | Excellent | rsc.org |
| N-Bromosuccinimide (NBS) | CHCl3 | 6-Bromo-4-quinolone | - | nbu.ac.in |
| POBr3, DMF (catalytic) | - | 2-Bromo-4-chloroquinolines | - | mdpi.com |
This table summarizes selected research findings on the regioselective bromination of quinoline derivatives.
Phosphorus oxychloride (POCl3) is a classical and effective reagent for the chlorination of quinolin-4-ones to their corresponding 4-chloroquinolines. usm.edumdpi.org This reaction is a key step in the synthesis of many biologically active quinolines. For example, 6-bromoquinolin-4(1H)-one can be converted to 6-bromo-4-chloroquinoline (B1276899) in high yield using POCl3 in toluene (B28343) under reflux. The choice of chlorinating agent can significantly impact the reaction's efficiency. researchgate.net While phosphorus oxychloride is common, other reagents like phosphorus pentachloride have also been used, sometimes in combination with POCl3, though this can lead to the formation of byproducts. mdpi.org The reaction of quinoline N-oxides with reagents like PPh3/Cl3CCN can also achieve regioselective chlorination. researchgate.net
In a documented three-step synthesis of 6-bromo-4-chloroquinoline, the final chlorination step of 6-bromoquinolin-4(1H)-one with phosphorus trichloride (B1173362) (PCl₃) in toluene under reflux resulted in a 92% yield. Another report details the chlorination of a mixture of 7-bromo- and 5-bromo-4-quinolones with POCl₃, which allowed for the successful separation of the key intermediate, 7-bromo-4-chloroquinoline (B1278252), from its 5-bromo isomer. nih.gov
| Chlorinating Agent | Solvent | Temperature | Yield |
| PCl₃ | Toluene | Reflux | 92% |
| POCl₃ | Toluene | 115°C | - |
This interactive table compares the efficiency of different chlorinating agents in the synthesis of chloroquinolines.
The regioselectivity of halogenation reactions on the quinoline ring can be finely tuned by controlling the reaction temperature and the choice of catalyst. acs.org For instance, in the metal-free halogenation of 8-substituted quinolines, the reaction temperature plays a crucial role. While C5-bromination can occur at room temperature, C5-chlorination often requires higher temperatures (e.g., 130 °C). rsc.org
The use of catalysts, such as copper, palladium, and iron, has been reported to mediate remote C5- and/or C7-halogenations. rsc.org However, metal-free approaches are also being developed to enhance the environmental friendliness of these syntheses. rsc.orgrsc.org The influence of a catalyst is also seen in the synthesis of 2-bromo-4-chloroquinolines, where a catalytic amount of DMF is used with POBr₃ to improve selectivity for the 2-position. mdpi.com Furthermore, visible-light-induced photocatalysis with a heterogeneous Cu-MnO catalyst has been shown to achieve good regioselectivity in the halogenation of quinolines. mdpi.com
The formation of dihalogenated byproducts is a common challenge in the synthesis of monohalogenated quinolines. Careful control of reaction conditions is essential to minimize these unwanted side reactions. Strategies include:
Stoichiometric Control: Using a precise amount of the halogenating agent can help to prevent over-halogenation.
Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction progress closely to stop it upon completion can reduce the formation of dihalogenated products.
Choice of Reagent and Solvent: The reactivity of the halogenating agent and the nature of the solvent can influence the selectivity of the reaction. Milder reagents and less polar solvents may favor mono-halogenation.
For example, in the bromination of quinoline derivatives with N-bromosuccinimide in concentrated H2SO4, the reaction takes place exclusively in the homocyclic part of the molecule, and the composition of the reaction mixture can be controlled to obtain mono-, di-, or tri-substituted bromo-quinolines. researchgate.net
Annulation and Cyclization Reactions to Construct the Quinoline Core
An alternative to direct halogenation is the construction of the halogenated quinoline ring system from acyclic precursors already bearing the required halogen atoms. This approach often involves annulation and cyclization reactions.
A common method involves the reaction of a substituted aniline (B41778) with a suitable three-carbon synthon. For instance, the synthesis of 6-bromo-4-chloroquinoline can be achieved through a three-step process starting from 4-bromoaniline. This involves the formation of 3-(4-bromoanilino)ethyl acrylate, followed by a thermal cyclization in diphenyl ether to yield 6-bromoquinolin-4(1H)-one. The final step is the chlorination of the quinolone.
Another established route is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester. iipseries.org Modifications of this and other classical named reactions like the Combes, Doebner-von Miller, and Pfitzinger syntheses are continuously being developed to improve yields and incorporate a wider range of functional groups. iipseries.orgrsc.org
More recent methods include the TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to construct 4-bromo quinolines. mdpi.com This metal-free approach offers good functional group compatibility. mdpi.com Additionally, various transition-metal-catalyzed cyclization reactions have been developed for the synthesis of substituted quinolines. chim.it
Gould–Jacob Reaction Variations
The Gould-Jacob reaction is a powerful method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are key precursors to 4-chloroquinolines. wikipedia.orgiipseries.org The general sequence involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification of the ester, followed by decarboxylation, yields the 4-hydroxyquinoline. wikipedia.org
To synthesize a this compound derivative via this route, one would start with 3-bromoaniline (B18343). The reaction proceeds through the formation of an anilidomethylenemalonate intermediate, which then cyclizes at high temperatures. wikipedia.orgasianpubs.org The resulting 5-bromo-4-hydroxyquinoline can then be chlorinated at the 4-position using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) to yield the final product. nih.gov
A relevant example is the synthesis of ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate, which follows a similar pathway starting from 4-amino-3-bromobenzonitrile. nih.gov The initial condensation with ethoxymethylenemalonate is followed by cyclization in refluxing diphenyl ether and subsequent chlorination with POCl₃. nih.gov Microwave irradiation has also been shown to accelerate the cyclization step, often leading to improved yields and shorter reaction times. asianpubs.org
Table 1: Gould-Jacob Reaction for Substituted Quinoline Synthesis asianpubs.orgnih.gov
| Starting Material | Reagents | Conditions | Intermediate/Product | Yield |
| 4-amino-3-bromobenzonitrile | 1. Diethyl ethoxymethylenemalonate, Toluene, reflux | 1. Condensation | Diethyl 2-[(2-bromo-4-cyanophenylamino)methylene]malonate | - |
| Diethyl 2-[(2-bromo-4-cyanophenylamino)methylene]malonate | 2. Diphenyl ether, reflux | 2. Cyclization | Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate | - |
| Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate | 3. POCl₃, reflux, 48 hrs | 3. Chlorination | Ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate | Good |
| Aryl amines | Diethyl ethoxymethylenemalonate, Diphenyl ether | Microwave irradiation, 250 °C, 10-15 min | 3-Acetyl-4-hydroxyquinoline derivatives | Good |
Friedländer Synthesis Approaches
The Friedländer synthesis provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). rsc.orgnih.gov The reaction is typically catalyzed by an acid or a base. rsc.orgnih.gov For the synthesis of this compound, a suitable starting material would be 2-amino-6-bromobenzaldehyde (B143974) or a corresponding ketone. Condensation with a molecule like ethyl acetoacetate (B1235776), followed by cyclization and subsequent chlorination of the resulting 4-hydroxyquinoline, would yield the desired product.
The regioselectivity of the Friedländer synthesis can be a challenge when using unsymmetrical ketones. rsc.org However, the method is versatile and tolerates a wide range of functional groups. rsc.org Green chemistry approaches have been developed, utilizing water as a solvent and simple acid catalysts like HCl, making the process more environmentally friendly. nih.gov For instance, the synthesis of 2,3,7-trisubstituted quinolines has been achieved in good yields by reacting 2-amino-4-bromobenzaldehyde (B1289445) with ethyl acetoacetate in water. nih.gov
Table 2: Friedländer Synthesis of Substituted Quinolines nih.gov
| 2-Aminoaryl Precursor | Methylene Compound | Catalyst/Solvent | Product | Yield |
| 2-amino-4-bromobenzaldehyde | Ethyl acetoacetate | HCl / H₂O | 7-bromo-2-methyl-quinoline-3-carboxylic acid ethyl ester | 77-95% |
| 2-aminobenzaldehyde | Acetaldehyde | NaOH | Quinoline | - |
Pfitzinger Synthesis Applications
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgznaturforsch.com The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then condenses with the carbonyl compound. wikipedia.org
To obtain a 5-bromoquinoline (B189535) derivative using this method, a 4-bromoisatin (B1231351) would be the required starting material. The reaction of 4-bromoisatin with a suitable ketone or aldehyde would lead to the formation of a 5-bromoquinoline-4-carboxylic acid. This carboxylic acid could then potentially be converted to this compound through decarboxylation and subsequent chlorination steps. The Pfitzinger reaction has been successfully used to synthesize various 2-substituted quinoline-4-carboxylic acids. nih.govacs.org For example, reacting isatin with 4-bromoacetophenone yields 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.gov Microwave irradiation has been shown to significantly accelerate the Pfitzinger reaction. znaturforsch.com
Table 3: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis znaturforsch.comnih.gov
| Isatin Derivative | Carbonyl Compound | Base/Solvent | Conditions | Product | Yield |
| Isatin | 4-bromoacetophenone | KOH, EtOH/H₂O | Reflux | 2-(4-bromophenyl)quinoline-4-carboxylic acid | - |
| Isatin | 2-(1H-benzimidazol-2-ylthio)-1-arylethanones | KOH (aq) | Microwave, 9 min | 2-substituted-quinoline-4-carboxylic acids | 77-85% |
Skraup and Doebner–von Miller Synthesis Adaptations
The Skraup and Doebner–von Miller reactions are classical methods for quinoline synthesis that start from anilines. wikipedia.orgwikipedia.org The Skraup synthesis involves reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The Doebner–von Miller reaction is more versatile, using α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol (B89426) condensation of aldehydes or ketones. wikipedia.org
For the synthesis of a 5-bromoquinoline, 3-bromoaniline would be the logical starting material for both reactions. In the Skraup synthesis, reacting 3-bromoaniline with glycerol would lead to the formation of 5-bromoquinoline and potentially the 7-bromo isomer. The reaction is known to be vigorous, but can be controlled by the addition of ferrous sulfate. wikipedia.org
The Doebner-von Miller reaction offers more flexibility in introducing substituents. For example, reacting 3-bromo-5-methoxyaniline (B176949) with glycerol and an oxidant has been used to produce a mixture of 7-bromo-5-methoxyquinoline (B1376925) and 5-bromo-7-methoxyquinoline. google.com Similarly, 5-bromo-7-trifluoromethyl quinoline has been synthesized from m-trifluoromethylaniline via a Skraup condensation followed by bromination. google.com This two-step approach, where the quinoline core is formed first and then halogenated, can sometimes offer better control over isomer formation. google.com
Table 4: Skraup/Doebner-von Miller Synthesis of Bromoquinolines google.comgoogle.com
| Aniline Derivative | Reagents | Reaction | Product(s) | Notes |
| 3-bromo-5-methoxyaniline | Glycerol, H₂SO₄, Nitrobenzene | Skraup Condensation | Mixture of 7-bromo-5-methoxyquinoline and 5-bromo-7-methoxyquinoline | Isomer separation required |
| m-trifluoromethylaniline | 1. Glycerol, H₂SO₄ | 1. Skraup Condensation | 7-trifluoromethylquinoline | - |
| 7-trifluoromethylquinoline | 2. N-bromosuccinimide (NBS), H₂SO₄ | 2. Bromination | 5-bromo-7-trifluoromethylquinoline | Sequential reaction avoids isomer mixture |
Conrad–Limpach Reaction Modifications
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to produce a 4-hydroxyquinoline. wikipedia.orgjptcp.com The reaction proceeds via a Schiff base intermediate. wikipedia.org At lower temperatures, the kinetic product is a β-aminoacrylate, while at higher temperatures (around 250 °C), thermal cyclization occurs to form the 4-hydroxyquinoline. wikipedia.org The use of a high-boiling inert solvent, such as mineral oil, can significantly improve the yield of the cyclization step. wikipedia.orgnih.gov
Similar to the Gould-Jacob reaction, this method provides a pathway to the 4-hydroxyquinoline precursor of this compound. By starting with 3-bromoaniline and a β-ketoester like ethyl acetoacetate, 5-bromo-4-hydroxy-2-methylquinoline would be formed. Subsequent chlorination with an agent like POCl₃ would then yield 5-bromo-4-chloro-2-methylquinoline. The reaction is a reliable method for accessing 4-quinolones, which exist in tautomeric equilibrium with 4-hydroxyquinolines. wikipedia.org
Table 5: Conrad-Limpach Synthesis of 4-Hydroxyquinolines wikipedia.orgnih.gov
| Aniline | β-Ketoester | Conditions | Product |
| Aniline | Ethyl acetoacetate | 1. Room Temperature (Condensation) | β-aminoacrylate (Kinetic Product) |
| β-aminoacrylate | 2. ~250 °C, Inert Solvent (Cyclization) | 4-hydroxyquinoline |
Modern and Advanced Synthetic Techniques
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic compounds through transition metal-catalyzed cross-coupling reactions. The halogen atoms in this compound serve as versatile handles for introducing a wide range of substituents, enabling the synthesis of diverse derivatives. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent. chim.it
The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, can be applied to this compound. Due to the differential reactivity of the C-Br and C-Cl bonds (C-I > C-Br > C-Cl), selective coupling can often be achieved. nih.gov For instance, the more reactive C-Br bond at the 5-position could potentially be coupled with a boronic acid, leaving the C-Cl bond at the 4-position intact for subsequent transformations. This stepwise approach allows for the controlled, one-pot synthesis of polysubstituted quinolines. nih.gov
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. libretexts.org This reaction has been successfully applied to dihaloquinolines. For example, a selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) at the more reactive bromide position has been reported, demonstrating the feasibility of selective functionalization. nih.gov This suggests that this compound could be selectively aminated at the 5-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. libretexts.orgnih.gov
Table 6: Transition Metal-Catalyzed Reactions on Haloquinolines nih.govnih.gov
| Substrate | Coupling Partner | Catalyst/Ligand/Base | Reaction Type | Product |
| 2-aryl-4-chloro-3-iodoquinolines | Arylboronic acids | PdCl₂(PPh₃)₂ / PCy₃ / K₂CO₃ | Suzuki-Miyaura Coupling | 2,3,4-triarylquinolines |
| 6-bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ / BINAP / NaOtBu | Buchwald-Hartwig Amination | 6-amino-2-chloroquinoline derivatives |
The functionalization of the quinoline scaffold, a core structure in numerous pharmaceuticals and biologically active compounds, is a key focus in medicinal chemistry. Among the halogenated quinolines, this compound serves as a versatile intermediate, allowing for selective modifications at its bromine- and chlorine-substituted positions. This article explores various synthetic methodologies for the targeted functionalization of this important chemical entity.
1 Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to modify the this compound core.
1 Palladium-Catalyzed Suzuki–Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. The high reactivity of the aryl-iodo bond towards oxidative addition with palladium allows for successive substitution of halogen atoms (I > Br > Cl >> F) in dihaloquinolines. nih.gov In the context of this compound, this reaction enables the selective introduction of aryl groups.
Research has shown that the Suzuki-Miyaura coupling can be performed on chloro-substituted quinolines. For instance, the reaction of 4-chloroquinoline (B167314) derivatives with various boronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) yields arylated quinolines. researchgate.net One study detailed the synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines using excess arylboronic acids and tricyclohexylphosphine (B42057) in a one-pot reaction. nih.gov This highlights the potential for sequential and regioselective arylation.
The choice of catalyst and reaction conditions is crucial for successful coupling. Nickel/dppf catalyst systems, for example, have been shown to be effective for the Suzuki-Miyaura cross-coupling of 6-chloroquinoline. researchgate.net While direct examples for this compound are not extensively detailed in the provided results, the principles of selective halogen reactivity suggest that the bromine at the C-5 position would be more reactive than the chlorine at the C-4 position under typical Suzuki-Miyaura conditions, allowing for initial arylation at the C-5 position.
Table 1: Examples of Suzuki-Miyaura Coupling with Chloroquinolines
| Quinoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 4-Chloroquinoline derivatives | Arylboronic acids | Pd(PPh₃)₄ | Arylated quinolines | researchgate.net |
| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | Pd(0)/tricyclohexylphosphine | 2,3,4-Triarylquinolines | nih.gov |
| 6-Chloroquinoline | Not specified | Ni/dppf | Not specified | researchgate.net |
2 Buchwald–Hartwig Amination for N-Functionalization
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction is particularly useful for the N-functionalization of aryl halides. The selective functionalization of dihaloquinolines, such as 6-bromo-2-chloroquinoline, has been demonstrated through sequential Buchwald-Hartwig amination reactions. nih.gov This selectivity is governed by the differential reactivity of the carbon-halogen bonds.
In a similar vein, this compound can undergo N-functionalization. The chlorine atom at the C-4 position is generally more susceptible to nucleophilic substitution, including amination, than the bromine at the C-5 position. This allows for the selective introduction of amino groups at the C-4 position. For instance, condensing this compound with 1,3-propylenediamine can afford the corresponding 4-amino derivative. nih.gov
The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of amines with aryl halides. acs.org This method has been applied to the synthesis of various biologically active molecules, including those with a quinoline core. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and selectivity. researchgate.net
Table 2: Buchwald-Hartwig Amination with Halogenated Quinolines
| Quinoline Substrate | Amine | Catalyst System | Product Type | Reference |
| 6-Bromo-2-chloroquinoline | Various amines | Palladium-based | Sequentially functionalized quinolines | nih.gov |
| This compound | 1,3-Propylenediamine | Not specified | 4-Amino-5-bromoquinoline derivative | nih.gov |
| 4-Chloroquinoline | 2-Chloroanilines | Pd₂(dba)₃/PtBu₃ | γ-Benzocarbolines (after intramolecular C-H activation) | chim.it |
3 Negishi Coupling and Other Cross-Coupling Methodologies
The Negishi coupling, which involves the reaction of an organozinc reagent with an organohalide catalyzed by a nickel or palladium complex, is another powerful tool for C-C bond formation. illinois.edu This reaction has been employed in the functionalization of quinolines. For example, 7-chloro-4-iodoquinoline (B1588978) can be converted to an organomagnesium species, which upon transmetalation with zinc chloride, can undergo Negishi coupling with aryl iodides to yield 4-arylated-7-chloroquinolines. worktribe.com This demonstrates the utility of combining organometallic reagent formation with cross-coupling reactions.
The reactivity of organozinc reagents can be tailored, and they are often compatible with a wide range of functional groups. acs.org The Negishi coupling has been used in the synthesis of complex molecules, including natural products. chempedia.info While a direct application to this compound is not explicitly detailed, the principles of halogen reactivity suggest that selective coupling at the C-5 position would be feasible.
Other cross-coupling reactions, such as the Ullmann coupling, have also been used to functionalize the quinoline nucleus, for instance, in the generation of diaryl ether linkages. nih.gov
Table 3: Negishi and Other Cross-Coupling Reactions with Halogenated Quinolines
| Quinoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 7-Chloro-4-iodoquinoline (via organozinc) | Aryl iodides | Pd(PPh₃)₄ | 4-Arylated-7-chloroquinolines | worktribe.com |
| 7-Bromo-4-chloroquinoline | Phenols | CuI | Diaryl ethers (Ullmann coupling) | nih.gov |
| 4-Chloroquinoline | 4-Methoxy-2-methylphenylzinc chloride | Not specified | 4-(4-Methoxy-2-methylphenyl)quinoline | scispace.com |
4 C-H Activation Strategies
Direct C-H activation has emerged as an atom-economical and efficient strategy for the functionalization of heterocycles. This approach avoids the need for pre-functionalized starting materials. mdpi.com While C-H activation on the quinoline ring itself is a broad area, specific examples related to this compound are less common in the provided search results. However, broader principles of C-H activation on quinoline systems are relevant.
For instance, palladium-catalyzed C-H methylation has been reported for 4-chloroquinoline, although with moderate yield. rsc.org This suggests that direct functionalization of the quinoline core is possible, even in the presence of halogen substituents. The regioselectivity of C-H activation is often directed by substituents already present on the ring or by external directing groups. rsc.orgresearchgate.net
2 Organometallic Reagent-Mediated Functionalization
The use of organometallic reagents, such as those derived from lithium, magnesium, and zinc, provides a powerful avenue for the functionalization of halogenated quinolines. These methods often proceed via metal-halogen exchange or direct metalation.
1 Lithium, Magnesium, and Zinc Organometallic Approaches
Organolithium and organomagnesium reagents are highly reactive species that can undergo metal-halogen exchange with aryl halides. For example, treating 2,5-dibromo-4-methoxypyridine (B2608117) with n-butyllithium followed by quenching with an electrophile leads to functionalization at the C-5 position. arkat-usa.org Similarly, isopropylmagnesium chloride can be used for bromine-magnesium exchange. arkat-usa.org
The use of mixed lithium-magnesium reagents, such as i-PrMgCl•LiCl, can enhance the rate of bromo-magnesium exchange and allow for regioselective functionalization. worktribe.com These "Turbo-Grignard" reagents have been used to functionalize 2,4-dibromoquinoline (B189380) derivatives, with a preference for reaction at the C-4 position. worktribe.com
Organozinc reagents, often prepared via transmetalation from organolithium or organomagnesium precursors, are also valuable intermediates. They are generally more functional group tolerant than their lithium or magnesium counterparts and are key partners in Negishi cross-coupling reactions. worktribe.comrsc.org
Table 4: Functionalization via Lithium, Magnesium, and Zinc Organometallics
| Substrate | Reagent | Intermediate | Subsequent Reaction | Product Type | Reference |
| 7-Chloro-4-iodoquinoline | i-PrMgCl•LiCl | Organomagnesium | Quenching with electrophiles | 4-Functionalized 7-chloroquinolines | worktribe.com |
| 2,4-Dibromoquinoline | i-PrMgCl•LiCl | Organomagnesium | Reaction with ethyl cyanoformate | C4-functionalized quinoline | acs.org |
| 7-Chloro-4-iodoquinoline | i-PrMgCl•LiCl then ZnCl₂ | Organozinc | Negishi coupling | 4-Arylated 7-chloroquinolines | worktribe.com |
2 Regioselective Metalation Strategies
Regioselective metalation involves the direct deprotonation of an aromatic or heteroaromatic ring at a specific position, followed by quenching with an electrophile. The site of metalation is often controlled by the directing effect of substituents or by the use of specific bases.
For chloro-substituted quinolines, metalation at the C-3 position can be achieved using lithium diisopropylamide (LDA) at low temperatures. researchgate.net In contrast, the use of lithium-magnesium or lithium-zinc amides can lead to functionalization at the C-2 or C-8 positions. researchgate.net These complementary methods allow for the targeted introduction of functional groups at different positions on the quinoline ring.
The combination of bromine-magnesium exchange and direct metalation offers a powerful strategy for the multiple and regioselective functionalization of polybrominated quinolines. acs.org For example, a Br/Mg exchange on 2,4-dibromoquinoline followed by a regioselective deprotonation at the C-3 position allows for a sequence of functionalizations. acs.org
Table 5: Regioselective Metalation of Quinolines
| Quinoline Substrate | Metalating Agent | Position Functionalized | Electrophile | Reference |
| 4,7-Dichloroquinoline | LDA | C-3 | trans-Cinnamaldehyde | worktribe.com |
| Chloro-substituted quinolines | Lithium-magnesium/zinc amides | C-2 or C-8 | Various electrophiles | researchgate.net |
| 2,4-Dibromoquinoline | i-PrMgCl•LiCl then TMPMgCl•LiCl | C-4 then C-3 | Ethyl cyanoformate then pivaloyl chloride | acs.org |
Green Chemistry Principles in Synthesis
The push towards environmentally benign chemical processes has significantly influenced the synthesis of quinoline derivatives. nih.gov Green chemistry aims to reduce or eliminate the use and generation of hazardous substances by employing alternative energy sources, safer solvents, and more efficient reaction conditions. numberanalytics.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and often, cleaner reactions. benthamdirect.comnih.gov This technique has been successfully applied to various steps in quinoline synthesis.
For instance, the cyclization of enamines, a key step in building the quinoline core, can be accelerated using microwave heating. In one study, the condensation of 3-bromoaniline with Meldrum's acid and trimethyl orthoformate produced an enamine intermediate. Subsequent microwave-assisted cyclization yielded a mixture of 7-bromo-4-hydroxyquinoline and 5-bromo-4-hydroxyquinoline. nih.gov Although this specific reaction produced a mixture of regioisomers, it highlights the utility of microwave energy in promoting the necessary ring-closure. The subsequent chlorination with POCl₃ allowed for the separation of 7-bromo-4-chloroquinoline and this compound. nih.gov
Microwave-assisted synthesis has also been employed for the preparation of various other quinoline derivatives, demonstrating its broad applicability. acs.orgjmpas.comrsc.org For example, a one-pot, three-component reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones under microwave irradiation in DMF efficiently produced novel quinoline-based hybrids. acs.org Another report describes the microwave-assisted Duff formylation of phenothiazine (B1677639) and various reactions to produce quinoline derivatives, noting shorter reaction times and, in some cases, improved yields compared to conventional methods. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Quinoline Derivative
| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |
| Cyclization of enamine | Not specified | Accelerated reaction | nih.gov |
| Duff Formylation | Longer reaction times | Shorter reaction times, sometimes better yields | nih.gov |
| Three-component synthesis | Not specified | 8-20 min at 125-135 °C | acs.org |
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. mdpi.com
Ultrasound has been effectively used in the synthesis of various quinoline derivatives. rsc.org A notable application is the ultrasound-assisted Wittig reaction of 4-chloro-3-formylquinoline with nonstabilized ylides to produce 3-substituted 4-chloroquinolines. semanticscholar.org This method is valued for its mild conditions and high yields. Another study demonstrated the rapid and efficient O-alkylation of quinoline derivatives under ultrasound irradiation, achieving reaction times of just 15 minutes with satisfactory yields (45–84%) and high purity (≥95%). mdpi.com This contrasts sharply with the 18 hours required for the same transformation under conventional stirring. mdpi.com
Furthermore, ultrasound has been utilized in the synthesis of spirooxindolo-1,2,4-oxadiazoles, where one of the starting materials is 2-chloroquinoline-3-carbaldehyde (B1585622) oxime, a derivative that could be conceptually linked to the this compound family. arkat-usa.org Greener syntheses of α,β-unsaturated carbonyl compounds have also been developed by reacting 3,4-dihydronaphthalen-1(2H)-one with substituted quinolines under ultrasound irradiation, resulting in higher yields in significantly shorter times compared to conventional methods. sciensage.info
Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 4-Alkoxy-6-methoxy-2-methylquinolines
| Method | Reaction Time | Yield | Purity | Reference |
| Conventional Stirring | 18 hours | 49-95% | Not specified | mdpi.com |
| Ultrasound-Assisted | 15 minutes | 45-84% | ≥95% | mdpi.com |
Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often conducted by grinding solids together (mechanochemistry) or heating a mixture of reactants without a solvent, can lead to reduced waste, lower costs, and simplified purification procedures. rsc.orgajol.infojocpr.com Similarly, using water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature.
While specific examples for the solvent-free synthesis of this compound are not prevalent in the reviewed literature, general methodologies for quinoline synthesis under these conditions are well-established. For instance, a one-pot synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones has been achieved under solvent-free conditions using microwave irradiation. core.ac.uk Another approach involves the use of Hβ zeolite as a catalyst for the cyclization of ketones and 2-aminobenzophenones under solvent-free conditions to produce 2,4-disubstituted quinolines. rsc.org Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes have also been reported under metal- and solvent-free conditions. rsc.org
The use of nanocatalysts in aqueous media represents another green avenue for quinoline synthesis. nih.gov For example, pyrimido[4,5-b]quinolones have been synthesized in high yields (88–96%) via a three-component reaction in water using a reusable Fe₃O₄ NP-cell catalyst. nih.gov
Flow Chemistry Applications
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. numberanalytics.comresearchgate.net
The application of flow chemistry to quinoline synthesis is a growing field. uniqsis.com A continuous-flow strategy has been developed for the safe and rapid synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes. This photochemical process highlights the ability of flow reactors to handle potentially hazardous intermediates and to enable reactions that are difficult to control in batch. acs.org While this example does not directly produce this compound, the principles are readily adaptable. The keywords associated with this research include "5-bromoquinoline," indicating the relevance of this technique to halogenated quinoline synthesis. acs.orgacs.org The improved efficiency and productivity, along with reduced waste generation, make flow chemistry a highly attractive platform for the industrial production of quinoline derivatives. numberanalytics.com
Photoinduced and Radical Reactions
Photoredox catalysis and radical reactions have opened new pathways for the synthesis of complex organic molecules under mild conditions. mdpi.com These methods often utilize visible light as a renewable energy source to generate reactive radical intermediates.
The synthesis of quinoline derivatives through photo-induced radical cyclization has been demonstrated in several studies. One approach involves the visible light-induced tandem radical cyclization of cyclobutanone (B123998) oximes and 1-isocyano-2-vinylbenzenes to afford 2-(3-cyanoalkyl)substituted quinolines. acs.org Another method describes the synthesis of quinolines from vinyl azides and α-carbonyl benzyl (B1604629) bromides mediated by an iridium photocatalyst under blue LED irradiation. researchgate.net
A particularly intriguing strategy involves regulating the duality of free radicals to synthesize two different quinoline isomers from a single substrate. chemrxiv.org Photo-catalytically generated imine radicals can undergo either a nucleophilic intramolecular Michael addition or an electrophilic intramolecular anti-Michael addition, depending on the choice of base, to produce 3,4-disubstituted or 2,3-disubstituted quinolines, respectively. chemrxiv.org These innovative radical-based methods provide novel disconnections for accessing diverse quinoline structures that may be challenging to obtain through traditional ionic pathways.
Enantioselective Synthesis Methodologies (where applicable to derivatives)
The development of enantioselective methods is crucial for the synthesis of chiral quinoline derivatives, which often exhibit stereospecific biological activity. While the parent this compound is achiral, many of its derivatives possess stereocenters, necessitating asymmetric synthesis strategies.
Although the search results did not yield specific enantioselective syntheses for derivatives of this compound, they do point to general strategies for related structures. For instance, the synthesis of mefloquine (B1676156) analogs, which are chiral quinoline methanols, involves the cross-coupling of a chiral fragment with a bromoquinoline. pitt.edu This highlights a common strategy where a chiral building block is introduced to a pre-formed quinoline ring. The development of catalytic asymmetric methods that directly construct the chiral quinoline core remains a significant area of research.
Chemical Reactivity and Transformations of 5 Bromo 4 Chloroquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction type for 5-bromo-4-chloroquinoline. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the halogen atoms. The reaction generally proceeds through a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this intermediate.
Reactivity at the Chlorine Position
The chlorine atom at the 4-position of the quinoline (B57606) ring is particularly susceptible to nucleophilic attack. This enhanced reactivity is due to the electronic influence of the adjacent nitrogen atom in the heterocyclic ring, which helps to stabilize the intermediate formed during the substitution process.
Common nucleophiles that readily displace the chlorine atom include amines, alcohols, and thiols. For instance, the reaction of this compound with various amines leads to the formation of 4-aminoquinoline (B48711) derivatives. These reactions are often carried out in the presence of a base and can be facilitated by microwave irradiation to improve reaction times and yields. Similarly, alkoxides and thiolates can be employed to introduce oxygen and sulfur functionalities at the 4-position.
The general order of reactivity for halogens in nucleophilic aromatic substitution is F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength. This is because the rate-determining step is typically the formation of the addition intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Substitution at the Chlorine Position
| Nucleophile | Product |
| Amines (R-NH2) | 5-Bromo-4-(alkylamino)quinolines |
| Alcohols (R-OH) | 5-Bromo-4-alkoxyquinolines |
| Thiols (R-SH) | 5-Bromo-4-(alkylthio)quinolines |
Reactivity at the Bromine Position
While the chlorine at the 4-position is generally more reactive towards nucleophiles, the bromine atom at the 5-position can also undergo substitution, although typically under more forcing conditions. The relative reactivity of the two halogen atoms allows for selective functionalization. nih.gov For instance, by carefully choosing the reaction conditions and the nucleophile, it is possible to selectively replace the chlorine atom while leaving the bromine atom intact.
However, in some cases, such as in the synthesis of certain antimalarial drug analogs, the bromine at the 7-position (an isomer of the title compound) has been shown to have differing reactivity compared to the chlorine at the 4-position, enabling selective synthesis strategies. nih.gov
Selective Functionalization of Halogen Atoms
The differential reactivity of the chlorine and bromine atoms in this compound allows for the stepwise and selective introduction of different functional groups. This is a powerful strategy for building molecular complexity. For example, a less reactive nucleophile might be used to first displace the more reactive chlorine atom, followed by a more reactive nucleophile or a different type of reaction (such as a cross-coupling reaction) to modify the bromine position. This selective functionalization is crucial in the synthesis of complex quinoline derivatives with specific biological activities. nih.gov
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, under specific conditions, EAS reactions can occur. The positions of substitution are influenced by the existing substituents. In this compound, the benzene portion of the quinoline ring is the more likely site for electrophilic attack. The directing effects of the bromo and chloro groups, as well as the deactivating effect of the quinoline nitrogen, will influence the regioselectivity of the reaction. For instance, nitration or halogenation would likely occur on the carbocyclic ring.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a positively charged carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. In this reaction, an organometallic reagent, typically an organolithium compound like n-butyllithium or t-butyllithium, is used to replace a halogen atom with a metal. tcnj.edu In the case of this compound, the bromine atom is generally more susceptible to exchange than the chlorine atom. This is because the stability of the resulting organometallic species is a key factor, and aryllithium compounds are more readily formed from aryl bromides than from aryl chlorides.
The reaction is typically carried out at very low temperatures (e.g., -78 °C or -100 °C) to prevent side reactions. tcnj.edu The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 5-position.
Table 2: Examples of Electrophiles Used in Halogen-Metal Exchange Reactions
| Electrophile | Functional Group Introduced |
| Water (H2O) | Hydrogen (dehalogenation) |
| Carbon dioxide (CO2) | Carboxylic acid |
| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl |
| Alkyl halides | Alkyl group |
Cycloaddition and Annulation Reactions
The quinoline ring system of this compound can participate in cycloaddition and annulation reactions to form more complex polycyclic structures. These reactions often involve the pyridine (B92270) part of the quinoline ring. For example, the double bond between C2 and C3 can act as a dienophile in Diels-Alder reactions, or the nitrogen atom can participate in aza-Diels-Alder reactions.
Furthermore, the halogen substituents can serve as handles for transition-metal-catalyzed annulation reactions. For instance, a palladium-catalyzed reaction could be used to construct a new ring fused to the quinoline core. These types of reactions are particularly useful for the synthesis of novel heterocyclic systems with potential applications in materials science and medicinal chemistry. For example, intramolecular hydroamination or hydroalkoxylation of 2-alkynylquinolines is a common strategy for constructing fused ring systems. chim.it
Derivatization Strategies and Analog Synthesis
The strategic modification of this compound allows for the creation of a diverse library of quinoline analogs with potential applications in various fields, including medicinal chemistry.
The synthesis of substituted quinoline analogs from this compound often involves leveraging the different reactivities of the bromine and chlorine atoms. nih.gov Metal-assisted coupling reactions such as the Suzuki, Ullmann, and Negishi reactions are commonly employed to introduce a variety of substituents at the 7-position of the quinoline ring, which can lead to the generation of diarylether, biaryl, and alkylaryl subsets. nih.gov
For instance, in the synthesis of certain antimalarial compounds, this compound serves as an isomer to the key intermediate, 7-bromo-4-chloroquinoline (B1278252). nih.gov The synthesis process involves the condensation of 3-bromoaniline (B18343) with Meldrum's acid and trimethyl orthoformate, followed by cyclization and chlorination. This process yields a mixture of 7-bromo-4-chloroquinoline and this compound, which can then be separated. nih.gov
Another strategy involves a two-step synthetic scheme where the bromine atom is first substituted using a suitable boronic acid or ester, followed by the substitution of the chlorine atom. openlabnotebooks.org However, this approach can sometimes lead to disubstituted products due to the activated nature of the 4-position chlorine. openlabnotebooks.org
The following table provides examples of reaction types used in the synthesis of substituted quinoline analogs.
| Reaction Type | Reagents | Purpose | Reference |
| Suzuki Coupling | Boronic acids/esters, Pd catalyst | C-C bond formation to create biaryl compounds. openlabnotebooks.org | openlabnotebooks.org |
| Ullmann Condensation | Phenols, CuI, Cs2CO3, Ligand | Formation of diaryl ethers. nih.gov | nih.gov |
| Negishi Coupling | Organozinc compounds, Pd or Ni catalyst | C-C bond formation. nih.gov | nih.gov |
| Nucleophilic Substitution | Amines | Introduction of amino side chains. nih.gov | nih.gov |
The structure of this compound allows for the introduction of a wide range of functional groups through various chemical reactions. smolecule.com Nucleophilic substitution reactions can replace the halogen atoms with other functional groups. evitachem.com The presence of both bromine and chlorine offers opportunities for selective functionalization, as their reactivities can differ under specific reaction conditions. nih.gov
Research has shown that modifications to the quinoline ring, such as the introduction of different functional groups at various positions, can enhance properties like lipophilicity and cellular uptake. For example, the carboxamide group can enhance hydrogen-bonding capacity.
Role as a Synthetic Intermediate
This compound is a key building block in the synthesis of more complex molecular architectures, particularly heterocyclic systems. encyclopedia.pubresearchgate.netnih.govpromega.de Its utility stems from the reactive halogen substituents that can participate in a variety of coupling and cyclization reactions.
Quinoline derivatives, including those synthesized from this compound, are valuable intermediates for the formation of various fused bi-cyclic and tri-cyclic heterocyclic compounds such as pyrazolo-quinolines, thiazolo-quinolines, and pyrrolo-quinolines. researchgate.net The synthesis of these systems often involves intramolecular cyclization reactions. researchgate.net For example, 2-chloroquinoline-3-carbaldehydes, which can be derived from quinoline precursors, are used to produce biologically active fused heterocyclic compounds. researchgate.net The presence of a nitrogen atom and a carbonyl group in the quinoline ring also allows for coordination with transition metals. researchgate.net
β-Ketonitriles are also utilized as precursors for synthesizing various heterocyclic compounds, including quinolines. nih.gov
Azahelicenes are a class of helically chiral molecules composed of ortho-fused aromatic rings containing at least one nitrogen atom. researchgate.netchim.it The synthesis of functionalized azahelicenes can be achieved through direct synthesis from precursors already bearing the desired substituents. researchgate.net
The synthesis of aza iipseries.orghelicenes has been developed over several years using different strategies, highlighting the importance of versatile building blocks in their construction. researchgate.net
Role in Medicinal Chemistry Research and Biological Studies Non Clinical Focus
Quinoline (B57606) Scaffold in Ligand Design and Biological Probe Development
Structural Framework for Bioactive Molecule Scaffolds
The quinoline nucleus provides a robust and versatile framework for the design of bioactive molecules. Its planar nature allows for effective π-π stacking interactions with aromatic residues in protein binding sites, while the nitrogen atom can act as a hydrogen bond acceptor. The fusion of a benzene (B151609) and a pyridine (B92270) ring results in a unique electronic distribution that can be further modulated by the introduction of various functional groups.
The presence of halogen atoms, such as bromine and chlorine in 5-Bromo-4-chloroquinoline, significantly influences the molecule's properties. These electronegative atoms can alter the electron density of the quinoline ring system, impacting its reactivity and binding affinities. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The specific positioning of the bromo group at the 5-position and the chloro group at the 4-position creates a distinct electronic and steric profile that can be exploited in the design of targeted ligands.
Design Principles for Modulating Molecular Interactions
The design of quinoline-based ligands is guided by several key principles aimed at optimizing their interaction with biological targets. The introduction of substituents is a primary strategy to modulate these interactions. For instance, the lipophilicity of the molecule, a critical factor for cell membrane permeability, can be fine-tuned by the addition of halogen atoms.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quinoline derivatives, these studies have been instrumental in the development of more effective and selective therapeutic agents.
Influence of Substituents on Molecular Target Interaction
The nature and position of substituents on the quinoline ring have a profound impact on the molecule's interaction with its biological target. In the context of this compound derivatives, the interplay between the bromo and chloro substituents, along with modifications at other positions, dictates the biological outcome.
For example, in the development of antimicrobial agents, the presence of halogens on the quinoline ring has been shown to enhance activity. Studies on various halogenated quinolines have demonstrated that the type of halogen and its location are critical for potency. While specific SAR studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, general principles derived from related quinoline analogs can be informative. For instance, the electronic-withdrawing nature of the chlorine at the 4-position can influence the reactivity of the quinoline nitrogen, which may be crucial for binding to certain enzymes or receptors. The bulky bromine atom at the 5-position can provide steric hindrance that may favor binding to specific protein pockets while preventing interaction with others, thus contributing to selectivity.
A hypothetical SAR study on a series of 5-Bromo-4-aminoquinoline derivatives could explore the impact of different substituents on the amino group.
| Derivative | R Group on 4-amino | Hypothetical Activity | Rationale |
| 1 | -H | Baseline | Unsubstituted amino group. |
| 2 | -CH3 | Increased | Small alkyl group may enhance binding through hydrophobic interactions. |
| 3 | -CH2CH2OH | Potentially Increased | Hydroxyl group could form additional hydrogen bonds in the binding site. |
| 4 | -C6H5 | Variable | Aromatic ring could engage in π-π stacking but might also introduce steric clash. |
This table is for illustrative purposes and represents a hypothetical scenario for SAR exploration.
Rational Design of Analogs for Enhanced Selectivity
Rational drug design aims to create molecules that interact with a specific target with high affinity and selectivity, thereby minimizing off-target effects. The this compound scaffold provides a valuable starting point for such endeavors. By leveraging computational modeling and a deep understanding of the target's three-dimensional structure, chemists can design analogs with improved selectivity.
For instance, if the target protein has a hydrophobic pocket adjacent to the 4-position of the bound quinoline, analogs with lipophilic side chains introduced at this position would be expected to exhibit enhanced binding affinity. Conversely, if a hydrogen bond donor is required for optimal interaction, a substituent capable of hydrogen bonding would be incorporated. The bromine at the 5-position can also be a key determinant of selectivity. Its size and ability to form halogen bonds can be exploited to achieve specific interactions that are not possible with other substituents.
In Vitro Mechanism of Action Investigations
Investigating the in vitro mechanism of action is crucial for understanding how a compound exerts its biological effects at the molecular level. For derivatives of this compound, these studies would involve a variety of biochemical and cellular assays to identify their molecular targets and elucidate the pathways they modulate.
While specific in vitro mechanism of action studies for a wide range of this compound derivatives are not extensively reported, studies on structurally related halogenated quinolines provide insights into potential mechanisms. For example, some quinoline derivatives have been shown to act as inhibitors of various enzymes, such as kinases, topoisomerases, and proteases. The general mechanisms often involve the quinoline scaffold intercalating into DNA, inhibiting key cellular processes, or binding to the active site of an enzyme.
In the context of anticancer research, for instance, derivatives of this compound could be investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. In vitro assays such as caspase activity assays, DNA fragmentation assays, and flow cytometry analysis of annexin (B1180172) V staining would be employed to determine if the compounds trigger this cell death pathway.
The following table outlines potential in vitro assays that could be used to investigate the mechanism of action of this compound derivatives.
| Assay Type | Purpose | Potential Finding |
| Enzyme Inhibition Assays | To determine if the compound inhibits the activity of a specific enzyme (e.g., a kinase). | The compound is a potent and selective inhibitor of the target enzyme. |
| Cell Proliferation Assays | To measure the effect of the compound on the growth of cancer cells. | The compound inhibits cancer cell growth in a dose-dependent manner. |
| Apoptosis Assays | To investigate if the compound induces programmed cell death. | The compound induces apoptosis, as evidenced by caspase activation and DNA fragmentation. |
| DNA Intercalation Assays | To assess the ability of the compound to bind to DNA. | The compound intercalates into the DNA double helix, potentially disrupting DNA replication and transcription. |
Enzyme Inhibition Studies
The this compound scaffold is a key component in the development of various enzyme inhibitors, leveraging its structural features to achieve potency and selectivity.
NADPH-dependent Quinone Oxidoreductase (NQO1) Inhibition
Currently, there is limited specific research available in peer-reviewed literature detailing the direct inhibitory activity of this compound or its immediate derivatives against NADPH-dependent Quinone Oxidoreductase 1 (NQO1). NQO1 is a crucial enzyme in cellular detoxification and antioxidant defense, and while various chemical classes have been explored as its inhibitors, the focus has not significantly included the this compound scaffold to date.
Kinase Inhibition Profiles (e.g., RIPK2)
The halo-chloroquinoline skeleton is a foundational structure for the synthesis of potent kinase inhibitors, particularly for Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical mediator in the NOD-like receptor signaling pathway, which plays a significant role in the innate immune response. nih.gov
In a notable study, the closely related isomer 6-bromo-4-chloroquinoline (B1276899) was employed as a key starting material to generate a novel series of 4-aminoquinoline (B48711) derivatives designed as RIPK2 inhibitors. nih.govresearchgate.net The synthesis strategy involved a nucleophilic substitution reaction at the C4 position, followed by a Suzuki-Miyaura reaction at the C6 position to introduce further chemical diversity. nih.gov This research led to the identification of highly potent and selective inhibitors of RIPK2. One of the standout derivatives, compound 14 from the study, demonstrated exceptional affinity for RIPK2 with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. nih.gov The bromo-substituent on the quinoline ring was crucial for enabling the palladium-catalyzed cross-coupling reactions that were key to building the final, highly active compounds. nih.gov
| Compound | Starting Scaffold | Target Kinase | IC₅₀ (nM) |
|---|---|---|---|
| Compound 14 (as described in source) | 6-Bromo-4-chloroquinoline | RIPK2 | 5.1 ± 1.6 |
Phosphodiesterase (PDE) Inhibition
The 4-chloroquinoline (B167314) core is recognized as a viable starting point for developing inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers like cyclic AMP and cyclic GMP. While direct studies on this compound are not extensively documented, research on related quinoline structures highlights their potential. For instance, a series of N-(pyridin-3-ylmethyl)quinoline derivatives were synthesized as potential PDE5 inhibitors for applications in neurodegenerative diseases. nih.gov The synthesis began with a 4-chloroquinoline derivative, which was subsequently modified through nucleophilic substitution and other reactions to produce the final active compounds. nih.gov This demonstrates the utility of the 4-chloroquinoline moiety as a versatile chemical handle for constructing molecules that can fit into the active site of phosphodiesterases.
Carbonic Anhydrase Isoform Inhibition
The quinoline scaffold has been investigated for its potential to inhibit various isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes. Research into quinoline-based CA inhibitors has led to the synthesis of derivatives with activity against several human (h) isoforms, including the tumor-associated hCA IX and XII. nih.govnih.gov For example, a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and shown to inhibit hCA IX with Ki values in the nanomolar to micromolar range. nih.gov Although these specific derivatives did not originate from this compound, their development underscores the broader applicability of the quinoline framework in designing inhibitors for this enzyme class.
Receptor Interaction and Modulation Studies
The structural framework of quinoline is integral to the design of ligands that can selectively interact with and modulate the function of various neurotransmitter receptors.
GABAA Receptor Subtype Selectivity
The quinoline skeleton is a key structural element in the development of molecules that modulate the function of γ-aminobutyric acid type A (GABAᴀ) receptors. These receptors are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system. nih.govresearchgate.net The diversity of GABAᴀ receptor subtypes, arising from different combinations of their constituent subunits (e.g., α, β, γ), allows for the development of subtype-selective ligands with potentially more targeted therapeutic effects. nih.gov
Research has shown that derivatives built upon a quinoline core can act as positive allosteric modulators (PAMs) of GABAᴀ receptors with specific subunit compositions. researchgate.net For example, one study identified a 5,7-dichloro-quinoline derivative, DCUK-OEt, that potentiated GABA-induced currents in receptors containing α1β2γ2, α1β3γ2, and α5β3γ2 subunits, while having minimal effect on other combinations. researchgate.net This demonstrates that the quinoline scaffold can be chemically modified to achieve selectivity for particular GABAᴀ receptor subtypes, highlighting its importance in the search for novel neuromodulatory agents. nih.govresearchgate.net
5-HT3 Receptor Affinity
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for therapeutic agents, particularly antiemetics. The quinoline core is a recognized structural motif in the design of ligands for serotonin (B10506) receptors. Research into novel quinolinecarboxylic acid amides and esters has demonstrated their potential to bind with high affinity to the 5-HT3 receptor. For instance, certain 2-quinoline derivatives have shown significant affinity, with Ki values as low as 9.9 nM, and have displayed moderate 5-HT3 antagonist activity in functional assays. These findings suggest that the 5-HT3 receptor's binding site can effectively accommodate the quinoline structure, indicating the potential for derivatives of this compound to be investigated for similar interactions.
Botulinum Neurotoxin Light Chain Inhibition
Botulinum neurotoxins (BoNTs) are among the most potent toxins known, and their light chain (LC) is a zinc-dependent metalloprotease that represents a key target for the development of countermeasures. Quinolinol-based compounds have been identified as a promising class of inhibitors for the BoNT type A light chain (BoNT/A LC). nih.govnih.gov
Detailed kinetic studies have shown that certain quinolinol compounds act as competitive inhibitors of BoNT/A LC, indicating that they bind directly to the enzyme's active site and that this binding is mutually exclusive with substrate binding. nih.govnih.gov This competitive inhibition mechanism helps to define the inhibitor binding pocket and provides a clear direction for the synthesis of more potent and selective compounds. nih.govnih.gov
| Compound | IC50 (μM) | Inhibition Constant (KI) (μM) | Mechanism of Inhibition |
|---|---|---|---|
| MSU58 | 3.3 | 3.2 | Competitive |
| MSU84 | 5.8 | 6.2 | Competitive |
This table presents data on the inhibitory activity of two quinolinol compounds against Botulinum Neurotoxin A Light Chain, as reported in research studies. nih.govnih.gov
DNA Intercalation and Interaction Studies
The planar aromatic structure of the quinoline ring system makes it a candidate for intercalation into DNA, a mechanism of action for many cytotoxic and antiproliferative agents. Research on structurally related 7-chloro-(4-thioalkylquinoline) derivatives has provided insights into this potential. Studies on these compounds revealed that they can induce a significant accumulation of cancer cells in the G2/M phases of the cell cycle. biorxiv.org This cell cycle arrest is accompanied by an inhibition of both DNA and RNA synthesis, ultimately leading to apoptosis. biorxiv.org This activity suggests that these quinoline derivatives may interact directly with nucleic acids, disrupting the cellular machinery required for replication and transcription. biorxiv.org The mode of binding for such planar molecules often involves non-covalent intercalation, where the ring system inserts itself between the base pairs of the DNA double helix.
Cellular Signaling Pathway Modulation Research
The ability of quinoline derivatives to modulate cellular signaling pathways is an area of active investigation. The closely related compound chloroquine (B1663885) has been shown to impact several key signaling pathways implicated in cancer and other diseases. For example, chloroquine can enhance the chemosensitivity of breast cancer cells by suppressing the ATP-mTOR signaling pathway. mdpi.com It has also been found to activate NF-κB signaling through a mechanism involving autophagosome accumulation and the p62 protein. nih.gov Furthermore, in esophageal squamous cell carcinoma, chloroquine treatment has been associated with changes in the Cell Cycle and Glycerophospholipid metabolism pathways. biorxiv.org In glioblastoma stem cells, chloroquine can concurrently activate both survival-promoting pathways (like the p53-p21-DREAM pathway) and death-inducing signals. mdpi.com These findings for chloroquine suggest that the this compound scaffold could similarly serve as a foundation for developing modulators of these and other critical cellular signaling cascades.
Development of Chemical Biology Probes
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a biological system. The quinoline scaffold has proven to be a valuable core for the development of such probes.
Fluorescent Labels and Bioimaging Probes
Fluorescent labeling is a cornerstone of modern bioimaging, allowing for the visualization of biomolecules and cellular processes with high specificity. uum.edu.my Quinoline derivatives have been successfully adapted for this purpose. A notable example is the conjugation of chloroquine, a 4-aminoquinoline, with a BODIPY fluorophore to create a fluorescent probe. This conjugate, LynxTag-CQGREEN, has been used to study the uptake and efflux of chloroquine in the context of drug resistance in the malaria parasite Plasmodium falciparum. The inherent fluorescence of the probe allows for quantitative analysis of drug accumulation in the parasite's digestive vacuole using plate-based assays, offering a non-radioactive method to investigate resistance mechanisms. This demonstrates the utility of the quinoline structure as a carrier for fluorescent dyes in cellular imaging applications.
Chemosensors and Sensing Applications
The quinoline ring system is also a popular building block for fluorescent chemosensors due to its favorable photophysical properties and biocompatibility. nanobioletters.com Quinoline-based compounds often exhibit weak initial fluorescence but can form highly fluorescent complexes upon binding to specific metal ions. nanobioletters.com This "turn-on" fluorescence response makes them excellent candidates for detecting and quantifying metal ions in biological and environmental samples. nanobioletters.comrsc.org
For instance, quinoline-based chemosensors have been designed for the highly selective detection of zinc (Zn²⁺) and lead (Pb²⁺) ions. nih.govrsc.org A water-soluble quinoline-based sensor for Zn²⁺ displayed a remarkable 317-fold fluorescence enhancement upon binding the ion in an aqueous buffer solution, with a detection limit well below the guidelines for drinking water. rsc.org Similarly, another quinoline derivative was developed as a reversible "on-off" fluorescent and colorimetric sensor for Pb²⁺. nih.gov Beyond metal ions, the quinoline structure has been incorporated into potentiometric sensors for the selective detection of drugs like chloroquine in pharmaceutical and biological fluids. nih.govresearchgate.net
Bioconjugation Strategies
Bioconjugation is the chemical strategy of linking a molecule of interest, such as this compound, to a biomolecule, including peptides, proteins, or nucleic acids. The distinct electronic and steric environments of the bromine and chlorine atoms on the this compound scaffold allow for selective chemical manipulations, making it an attractive candidate for sophisticated bioconjugation approaches. The primary methods employed for the bioconjugation of halo-aromatic compounds like this compound are palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, a critical requirement for reactions involving sensitive biomolecules. The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature that can be exploited for sequential and site-specific modifications. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles.
Buchwald-Hartwig Amination
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. This reaction is widely used to form carbon-carbon bonds. In the context of this compound, a boronic acid or ester derivative of a biomolecule or a linker-functionalized biomolecule could be coupled, preferentially at the more reactive C5-bromo position. This strategy allows for the attachment of complex molecular entities to the quinoline core.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable in bioconjugation as the alkyne functionality can be introduced onto biomolecules with relative ease. For this compound, a biomolecule bearing a terminal alkyne could be coupled at the C5 position. The resulting alkynyl-quinoline conjugate could serve as a fluorescent probe or as an intermediate for further modification via "click chemistry" reactions.
Click Chemistry
While not a direct reaction of the halogen substituents, this compound can be functionalized using the aforementioned palladium-catalyzed reactions to introduce moieties suitable for click chemistry. For example, a Sonogashira coupling can introduce an alkyne, or a nucleophilic substitution could introduce an azide. These functional groups can then undergo highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to conjugate with a biomolecule containing the complementary functional group. This two-step approach provides a high degree of modularity and efficiency in constructing complex bioconjugates.
Detailed Research Findings
While direct bioconjugation examples specifically involving this compound are not extensively documented in publicly available literature, the principles are well-established through studies on analogous halo-substituted quinolines and other aromatic systems. The selective functionalization of di-halogenated quinolines serves as a strong predictor for the potential bioconjugation strategies applicable to this compound.
For instance, research on 6-bromo-2-chloroquinoline (B23617) has shown that selective Buchwald-Hartwig amination at the C6-bromo position can be achieved with high yields, leaving the C2-chloro position intact for subsequent reactions. This selectivity is crucial for a stepwise approach to building complex bioconjugates. The choice of palladium precursor and ligand is critical in controlling this selectivity.
The following interactive data table summarizes the potential bioconjugation strategies for this compound based on established chemical principles and research on related compounds.
| Reaction Type | Reactive Position | Coupling Partner on Biomolecule/Linker | Catalyst/Reagents | Resulting Linkage | Potential Application |
| Buchwald-Hartwig Amination | C5-Br (more reactive) | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | C-N | Attachment of amino acids, peptides, or amine-functionalized linkers. |
| Suzuki-Miyaura Coupling | C5-Br (more reactive) | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C | Conjugation to biomolecules functionalized with boronic acids. |
| Sonogashira Coupling | C5-Br (more reactive) | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C-C (alkynyl) | Introduction of an alkyne for subsequent click chemistry or as a rigid linker. |
| Click Chemistry (via functionalization) | C5 or C4 (post-functionalization) | Azide or Alkyne | Cu(I) catalyst (for CuAAC) or strained cyclooctyne (B158145) (for SPAAC) | Triazole | Modular and efficient conjugation to a wide range of biomolecules. |
These strategies highlight the potential of this compound as a versatile scaffold in medicinal chemistry research, particularly for the construction of novel bioconjugates for non-clinical studies. The ability to perform selective and sequential modifications opens up avenues for creating sophisticated molecular tools to probe biological systems.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) for Electronic Structure Analysis
DFT is a popular computational method that maps the electron density of a multi-electron system to its energy, providing a balance between accuracy and computational cost. A DFT study of 5-Bromo-4-chloroquinoline would provide insights into its electronic characteristics.
Prediction of Reactive Sites and Selectivity
By calculating the distribution of electrons and electrostatic potential, DFT can predict which parts of the this compound molecule are most likely to engage in chemical reactions. For instance, areas with high electron density would be susceptible to electrophilic attack, while electron-deficient regions would be prone to nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions and designing new synthetic pathways.
Conformational Analysis and Molecular Geometry Optimization
This analysis involves finding the most stable three-dimensional arrangement of the atoms in a molecule (its conformation) by minimizing the energy. For a relatively rigid molecule like this compound, the analysis would confirm the planarity of the quinoline (B57606) ring and determine the precise bond lengths and angles. This optimized geometry is the foundation for all other electronic structure calculations.
Molecular Modeling and Simulations
Molecular Docking for Ligand-Target Binding Prediction
No specific molecular docking studies targeting this compound have been identified in the surveyed literature. Research in this area tends to focus on quinoline scaffolds with different substitution patterns aimed at specific biological targets.
Molecular Dynamics Simulations for Interaction Analysis
There are no available records of molecular dynamics simulations performed to analyze the interactions of this compound with any biological target. Such studies are crucial for understanding the stability of predicted ligand-protein complexes and the nature of their dynamic interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A search for quantitative structure-activity relationship (QSAR) models specifically developed for or including this compound did not yield any results. QSAR studies require a dataset of structurally related compounds with corresponding biological activity data, and it appears this specific compound has not been a part of such published analyses.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR for Structural Elucidation
Proton NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in the 5-Bromo-4-chloroquinoline molecule. The spectrum would be expected to show signals in the aromatic region. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitrogen atom in the quinoline (B57606) ring and the halogen substituents (bromine and chlorine). The coupling patterns (spin-spin splitting) between adjacent protons would provide crucial information for assigning the signals to specific positions on the quinoline ring.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy would provide a map of the carbon framework of this compound. Each unique carbon atom in the molecule would produce a distinct signal in the spectrum. The chemical shifts of these carbons would be highly dependent on their hybridization and the electronegativity of attached atoms. The carbons bonded to bromine and chlorine, as well as those in the vicinity of the nitrogen atom, would exhibit characteristic downfield shifts.
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
An HSQC experiment is a two-dimensional NMR technique that correlates the signals of directly attached proton and carbon atoms. For this compound, this would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the unambiguous assignment of the chemical shifts for the protonated carbons in the molecule.
Chemical Shift Analysis and Substituent Effects
The positions of the bromine and chlorine atoms on the quinoline ring have a predictable influence on the chemical shifts of the neighboring protons and carbons. The electronegativity and anisotropic effects of these halogen substituents would cause specific deshielding (downfield shifts) or shielding (upfield shifts) of nearby nuclei. A detailed analysis of these substituent-induced chemical shifts, when compared to the spectrum of unsubstituted quinoline, would be instrumental in confirming the precise substitution pattern of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry would be employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This precise mass measurement would allow for the calculation of its elemental formula (C₉H₄BrClN). The characteristic isotopic pattern resulting from the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) would serve as a definitive signature to confirm the presence and number of these halogen atoms in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the identity and assessing the purity of synthesized chemical compounds like this compound. This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
In a typical application, a validated LC-MS method would be used to separate this compound from any starting materials, by-products, or degradation products. The liquid chromatography portion would utilize a suitable column (e.g., a C18 column) and a mobile phase gradient (e.g., acetonitrile and water with formic acid) to achieve chromatographic separation. The retention time of the major peak would serve as a primary identifier under specific chromatographic conditions.
Following separation, the eluent is introduced into the mass spectrometer. For this compound (molecular formula C₉H₅BrClN), the mass spectrometer would be expected to detect the protonated molecule, [M+H]⁺. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, confirming the elemental composition. For instance, LC-MS/MS analysis of a related compound, 7-bromo-5-chloroquinolin-8-ol, demonstrated the utility of this technique in identifying the specific molecular transitions used for quantification and identification. nih.govnih.gov
The purity of a sample of this compound would be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A high-purity sample would show a single dominant peak with minimal to no secondary peaks.
Table 1: Hypothetical LC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| LC Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected [M+H]⁺ | m/z 241.9/243.9/245.9 |
| Monitored Transition | [M+H]⁺ → Product Ion |
X-Ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule, which is crucial for confirming its identity and understanding its solid-state behavior.
To perform SCXRD analysis, a high-quality single crystal of this compound would be required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.
The analysis would confirm the quinoline ring system and the precise positions of the bromine and chlorine atoms at the 5- and 4-positions, respectively. Key structural parameters, such as the crystallographic unit cell dimensions (a, b, c, α, β, γ), space group, and calculated density, would be determined. For example, studies on related substituted quinoline derivatives have successfully used SCXRD to elucidate their structures, confirming connectivity and stereochemistry. researchgate.neteurjchem.com
The detailed structural data from SCXRD allows for a thorough analysis of intermolecular interactions that govern how molecules pack in the crystal lattice. For this compound, potential interactions would include:
C-H···N and C-H···Br/Cl interactions: Weak hydrogen bonds involving the hydrogen atoms of the quinoline ring and the nitrogen, bromine, or chlorine atoms of adjacent molecules.
π···π stacking: Interactions between the aromatic π-systems of the quinoline rings of neighboring molecules. These are crucial in the packing of many aromatic compounds.
Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of the solid material. Analysis of the crystal structure of related heterocyclic compounds often reveals an elaborate network of such interactions that stabilize the crystal lattice. researchgate.netnih.gov
Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. The analysis of the this compound crystal structure would reveal its preferred packing motifs. Researchers could identify common supramolecular synthons—structural units formed by intermolecular interactions. By understanding how the bromo and chloro substituents influence these packing arrangements, it may be possible to design co-crystals or polymorphs with different physical properties.
SCXRD is an unambiguous tool for distinguishing between positional isomers. For halogenated quinolines, synthetic procedures can sometimes yield a mixture of isomers. While spectroscopic methods like NMR can often differentiate isomers, SCXRD provides absolute proof of the substitution pattern. By determining the crystal structure, the locations of the bromine at position 5 and the chlorine at position 4 can be definitively confirmed, distinguishing it from any other possible bromo-chloro-quinoline isomer, such as 7-bromo-4-chloroquinoline (B1278252) or 6-bromo-4-chloro-5-methylquinoline. bldpharm.com
Table 2: Representative Crystallographic Data for a Substituted Quinoline Derivative (for illustrative purposes)
| Parameter | Example Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.8333(6) |
| b (Å) | 12.8151(6) |
| c (Å) | 17.1798(8) |
| **α (°) ** | 77.317(4) |
| **β (°) ** | 74.147(4) |
| **γ (°) ** | 66.493(5) |
| **Volume (ų) ** | 2280.0(2) |
| Z | 1 |
Data from a representative complex bromo-substituted heterocyclic compound for illustrative purposes. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For aromatic compounds like this compound, the spectrum is characterized by absorptions corresponding to π→π* electronic transitions within the quinoline ring system.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-bromo-5-chloroquinolin-8-ol |
| 7-bromo-4-chloroquinoline |
| 6-bromo-4-chloro-5-methylquinoline |
| Acetonitrile |
| Formic Acid |
| Ethanol |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. mdpi.com
Key vibrational modes for this compound include:
Aromatic C-H Stretch: Strong bands typically appear in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org
Aromatic C=C and C=N Ring Stretching: A series of sharp, medium-to-strong intensity bands are expected in the 1600-1450 cm⁻¹ region, which are characteristic of the quinoline ring system. nih.govmdpi.com
C-H In-Plane and Out-of-Plane Bending: The fingerprint region (below 1500 cm⁻¹) will contain numerous bands corresponding to C-H bending vibrations. Specifically, C-H out-of-plane bending motions for quinoline are found in the 850-740 cm⁻¹ range. astrochem.org
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a strong band in the 850-550 cm⁻¹ region. libretexts.org For a copolymer containing a chloro-substituted styrylquinoline, a band at 1063 cm⁻¹ was attributed to the C-Cl bond. mdpi.com
C-Br Stretch: The carbon-bromine stretch gives rise to a strong absorption at lower wavenumbers, typically in the 690-515 cm⁻¹ range. libretexts.org
The following table summarizes the expected IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aromatic C=C / C=N | Ring Stretching | 1600 - 1450 | Medium to Strong |
| C-H | Out-of-Plane Bending | 900 - 675 | Strong |
| C-Cl | Stretching | 850 - 550 | Strong |
| C-Br | Stretching | 690 - 515 | Strong |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for the purification of synthesized this compound and for the assessment of its purity.
Flash column chromatography is the standard method for purifying organic compounds on a preparative scale. mit.edu For a moderately polar compound like this compound, silica gel is the most common stationary phase. rochester.edu The process involves selecting an appropriate mobile phase (eluent) that provides a good separation of the target compound from impurities, as determined by preliminary thin-layer chromatography (TLC). rochester.edu
A typical procedure would involve:
Stationary Phase: Silica gel (230-400 mesh). rochester.edu
Mobile Phase Selection: A solvent system is chosen to give the target compound an Rf value of approximately 0.2-0.3 on a TLC plate. mit.edu A common choice for compounds of this polarity is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. rochester.eduwfu.edu
Column Packing and Loading: The silica gel is packed into a column as a slurry with the initial, less polar eluent. The crude compound is then loaded onto the column, either dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel. libretexts.orgepfl.ch
Elution: The mobile phase is passed through the column under positive pressure (using compressed air). A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), is often effective for separating complex mixtures. rochester.edu Fractions are collected and analyzed by TLC to identify those containing the pure product.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) |
| Elution Mode | Gradient or Isocratic |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to determine the purity of a compound and to quantify it. For quinoline derivatives, reverse-phase HPLC (RP-HPLC) is the most common method. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar.
A standard HPLC method for this compound would include:
Column: A reverse-phase column, such as a C18 (octadecylsilyl) column. lew.ro
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Common mobile phases include acetonitrile/water or methanol/water mixtures. researchgate.netlew.ro The aqueous phase is often buffered (e.g., with phosphate, formate, or acetate) to control the pH and ensure reproducible retention times, especially for basic compounds like quinolines. lew.rosielc.com
Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure the separation of compounds with a range of polarities. researchgate.net
Detection: A UV detector is commonly used, set to a wavelength where the quinoline ring absorbs strongly, such as 254 nm or another absorption maximum identified from the UV spectrum. lew.ro
The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks in the chromatogram.
| Parameter | Description |
|---|---|
| Stationary Phase | C18 (Octadecylsilyl) bonded silica |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 4.0) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Elution Mode | Gradient (e.g., 20% B to 90% B over 20 minutes) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
Emerging Research Areas and Future Directions for 5 Bromo 4 Chloroquinoline
The unique structural attributes of 5-Bromo-4-chloroquinoline, characterized by a rigid heterocyclic scaffold and two distinct halogen atoms at key positions, make it a compound of growing interest in several advanced scientific fields. The presence of bromine and chlorine atoms offers differential reactivity, allowing for selective functionalization, which is a highly desirable feature in the construction of complex molecules. This section explores the emerging applications and future potential of this compound in materials science, catalysis, and advanced synthesis.
Q & A
Q. What are standard synthetic routes for preparing 5-Bromo-4-chloroquinoline?
- Methodological Answer : The synthesis typically involves halogenation of quinoline derivatives. Begin with quinoline and perform bromination at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., 60–80°C, catalytic H₂SO₄). Subsequent chlorination at the 4-position can be achieved via electrophilic substitution using Cl₂ or SO₂Cl₂. Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and confirm regioselectivity via ¹H NMR (e.g., aromatic proton splitting patterns at δ 8.5–9.0 ppm) .
Q. How should researchers purify and characterize this compound?
- Methodological Answer : Purify crude products via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Characterize using:
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at 0–6°C to minimize hydrolysis or halogen displacement. Degradation can be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can halogenation conditions be optimized to prevent over-bromination or dihalogenation?
- Methodological Answer : Use directing groups (e.g., sulfonic acid) to enhance regioselectivity. Control stoichiometry (1.1–1.3 equiv Br₂) and temperature (50–60°C). For chlorination, employ SO₂Cl₂ in DMF at 0°C to limit side reactions. Validate selectivity via high-resolution mass spectrometry (HRMS) and X-ray crystallography .
Q. How do electronic effects of bromine/chlorine substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing nature of Br/Cl activates the quinoline ring for coupling but may reduce nucleophilic attack at adjacent positions. Use Pd(PPh₃)₄ catalyst with arylboronic acids (1.5 equiv) in THF/H₂O (3:1) at 80°C. Monitor via ¹H NMR for coupling efficiency (~80–90% yield). Compare with computational models (DFT) to predict reactivity .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?
Q. What role does this compound play in medicinal chemistry research?
- Methodological Answer : It serves as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathways) and antimalarials. Modify the quinoline core via Sonogashira coupling to introduce alkynyl side chains for target engagement. Assess bioactivity using cell-based assays (IC₅₀) and molecular docking studies .
Data Contradiction Analysis
Q. How to address inconsistent reaction yields in scaled-up syntheses?
- Methodological Answer : Batch variability often stems from impurities in starting materials or inadequate mixing. Perform quality control (QC) on reagents via GC-MS. For scale-up, optimize stirring rate and solvent volume (e.g., 10 mL/g substrate). Compare small- vs. large-scale kinetics using in situ IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
